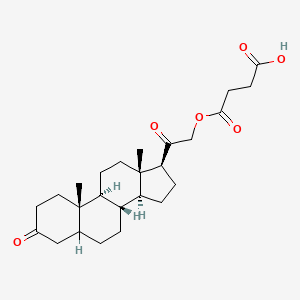
Hydroxydione-21-succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxydione-21-succinate, also known as this compound, is a useful research compound. Its molecular formula is C25H36O6 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Mechanism of Action
Hydroxydione-21-succinate is synthesized from hydroxydione through a series of chemical reactions. The compound exhibits neuroactive properties by interacting with the GABAA receptor in the central nervous system, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This interaction leads to sedation and anesthesia by modulating ion channels and inhibiting neuronal excitability.
Applications in Scientific Research
This compound has been investigated for various applications across multiple disciplines:
Anesthetic Research
Historically, hydroxydione was used as an anesthetic agent. Studies have shown its effectiveness in producing characteristic electroencephalogram (EEG) patterns associated with anesthesia. Research indicates that hydroxydione can induce burst suppression in EEG readings, indicating deep anesthesia levels but with side effects that limit its clinical use .
Neuropharmacology
Research into the pharmacological effects of hydroxydione has revealed its potential for studying neuroactive steroids and their impact on the central nervous system. Investigations have focused on its effects on respiratory function and cardiovascular parameters during anesthesia .
Comparative Studies
Hydroxydione has been compared with newer anesthetic agents such as CT1341, which demonstrated a better therapeutic index and fewer side effects . These studies help establish benchmarks for developing safer anesthetics.
Chemical Reactivity Studies
As a model compound for neuroactive steroids, hydroxydione is used to study chemical reactivity and interactions with various functional groups, providing insights into the design of new compounds with similar properties .
Case Studies and Findings
A review of case studies highlights both the historical significance and ongoing research into hydroxydione:
Case Study 1: Anesthetic Efficacy
In studies involving animal models, hydroxydione demonstrated effective anesthetic properties but required higher doses to achieve desired effects without significant respiratory depression .
Case Study 2: Neuroactive Steroid Research
Research has shown that hydroxydione's mechanism involves central nervous system pathways that could be pivotal for understanding other neuroactive steroids' roles in sedation and anesthesia .
特性
CAS番号 |
13073-36-4 |
|---|---|
分子式 |
C25H36O6 |
分子量 |
432.5 g/mol |
IUPAC名 |
4-[2-[(8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H36O6/c1-24-11-9-16(26)13-15(24)3-4-17-18-5-6-20(25(18,2)12-10-19(17)24)21(27)14-31-23(30)8-7-22(28)29/h15,17-20H,3-14H2,1-2H3,(H,28,29)/t15?,17-,18-,19-,20+,24-,25-/m0/s1 |
InChIキー |
KLRNMIUKAXHHFS-LCOKDZCBSA-N |
SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)COC(=O)CCC(=O)O)C |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COC(=O)CCC(=O)O)CCC4[C@@]3(CCC(=O)C4)C |
正規SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)COC(=O)CCC(=O)O)C |
同義語 |
hydroxydione-21-succinate hydroxydione-21-succinate, (5beta)-isomer hydroxydione-21-succinate, sodium salt, (5beta)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















